molecular formula C16H10ClN3O3 B1669069 C.I. Pigment Red 4 CAS No. 2814-77-9

C.I. Pigment Red 4

Cat. No. B1669069
CAS RN: 2814-77-9
M. Wt: 327.72 g/mol
InChI Key: XLTMWFMRJZDFFD-VHEBQXMUSA-N
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Description

C.I. Pigment Red 4, also known as Carmine, is a pigment of a bright-red color obtained from the aluminium complex derived from carminic acid . It is a yellow-red powder with a bright color . It is mainly used in printing ink, paint, watercolor, paint and inkpad color, and can also be used for rubber, natural raw lacquer, cosmetics, paint and coating printing color .


Synthesis Analysis

The synthesis of C.I. Pigment Red 4 involves the use of catalysts such as copper powder and sodium bromate . The preferred reaction temperature is 55°C .


Molecular Structure Analysis

The molecular formula of C.I. Pigment Red 4 is C16H10ClN3O3 . It has a molecular weight of 327.72 .


Chemical Reactions Analysis

The pigment is produced from carminic acid, which is extracted from some scale insects such as the cochineal scale and certain Porphyrophora species .


Physical And Chemical Properties Analysis

C.I. Pigment Red 4 is a yellow-red powder with a bright color . It is insoluble in water, slightly soluble in ethanol, acetone, and benzene . It appears brilliant scarlet in concentrated nitric acid and remains its color in a dilute sodium hydroxide solution .

Scientific Research Applications

Toxicology and Carcinogenicity

C.I. Pigment Red 3, a structurally similar compound to C.I. Pigment Red 4, is widely used in various consumer items and has been extensively studied for its toxicological and carcinogenic properties. Extensive research was conducted on rats and mice, revealing various effects on body weight, organ weights, and the incidence of certain types of neoplasms. These studies highlight the importance of understanding the potential health risks associated with the use of such pigments in consumer products and industry applications (National Toxicology Program technical report series, 1992).

Optical Properties

Research on the optical properties of red pigments, including C.I. Pigment Red 176 and C.I. Pigment Red 101, provides valuable insights into their applications in various fields. The study of absorption, reflection, and scattering of these pigments can inform their use in industries such as paints, inks, and cosmetics, where optical characteristics are crucial (Heuer et al., 2011, Applied Spectroscopy).

Molecular Structure and Performance

The molecular structure of certain red pigments, like C.I. Pigment Red 266, has been analyzed in depth. Understanding the intra- and intermolecular hydrogen bonding patterns in these pigments can explain their technical performance in various applications. This knowledge is particularly useful in the development and improvement of pigments for specific industrial uses (Chang et al., 2003, Acta crystallographica. Section C, Crystal structure communications).

Fine Particles Preparation

The preparation of fine materials for pigments under supercritical conditions has been explored. This method, involving the use of acetone and carbon dioxide, results in very small particles with narrow size distribution and spherical morphology. Such advancements in pigment preparation techniques can significantly enhance the quality and applicability of pigments in various sectors (Gao et al., 1998, Journal of Supercritical Fluids).

Polymorphism

The polymorphism of C.I. Pigment Red 1, closely related to C.I. Pigment Red 4, has been investigated, highlighting the presence of different crystalline forms in commercial samples. This research provides important insights for industries that require specific crystal forms for their applications, such as in pharmaceuticals or fine chemicals (Whitaker, 2008, Journal of The Society of Dyers and Colourists).

Novel Red Dyes Synthesis

Research on the synthesis of novel red dyes to improve heat stability and solubility for color filter fabrication is crucial. These developments can lead to more efficient production processes andenhanced performance in color filter applications, particularly in the electronics industry. The introduction of new molecular structures into traditional pigment frameworks, like in the case of diketo-pyrrolo-pyrrole chromophore-based red dyes, illustrates the ongoing innovation in pigment technology (Kim et al., 2020, Dyes and Pigments).

Application in Various Industries

C.I. Pigment Red 48 series lakes, which are comparable to C.I. Pigment Red 4, have diverse applications in plastics, printing ink, powder coating, ink-jet ink, electrostatic image, and color filter production. The potential for surface modification of these pigments can enhance their properties for specific industrial applications, demonstrating the versatility and adaptability of red pigments in different sectors (Wang Shirong, 2005, Dyestuffs and coloration).

Novel Pigments Derived from Red Lake C

The preparation of new pigments derived from Red Lake C, with applications in the inks industry, signifies the expanding scope of red pigment utilization. The characterization of these pigments' chemical nature and physical properties is essential for their integration into various industrial processes, such as in special printing applications (Abdelmaksoud et al., 2019, Pigment & Resin Technology).

Enhancement through Layered Double Hydroxide Intercalation

The intercalation of large anionic pigments into layered double hydroxides (LDHs) illustrates an innovative approach to enhancing pigment properties. This method improves the thermostability and photostability of pigments, which is vital for their application in environments with extreme temperature and light exposure (Guo et al., 2004, Journal of Solid State Chemistry).

Safety And Hazards

C.I. Pigment Red 4 causes serious eye irritation (H319) and may cause long-lasting harmful effects to aquatic life (H413) .

Future Directions

The future directions of C.I. Pigment Red 4 could involve the development of pigments having enhanced color properties, solvent resistance, and processability . The surface modification of C.I. Pigment Red 4 particles using anionic and non-ionic surfactants and additives could result in an increase in the solvent resistance, a reduction in the particle size, and an increase in hydrophilicity .

properties

IUPAC Name

1-[(2-chloro-4-nitrophenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3/c17-13-9-11(20(22)23)6-7-14(13)18-19-16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTMWFMRJZDFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044637
Record name D&C Red No. 36
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol

Color/Form

Intense yellowish red

CAS RN

2814-77-9
Record name Pigment Red 4
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Record name C.I. Pigment Red 4
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenol, 1-[2-(2-chloro-4-nitrophenyl)diazenyl]-
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Record name D&C Red No. 36
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Record name 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthol
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Record name D&C RED NO. 36
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Record name C.I. PIGMENT RED 4
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7720
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

276 °C
Record name C.I. PIGMENT RED 4
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7720
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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